molecular formula C8H17NO2 B12067938 2-Amino-1-(oxan-3-yl)propan-2-ol

2-Amino-1-(oxan-3-yl)propan-2-ol

Cat. No.: B12067938
M. Wt: 159.23 g/mol
InChI Key: YLZTVIRNPIAHJB-UHFFFAOYSA-N
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Description

2-Amino-1-(oxan-3-yl)propan-2-ol is an organic compound with the molecular formula C8H17NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(oxan-3-yl)propan-2-ol typically involves the reaction of oxan-3-yl derivatives with amino alcohols under controlled conditions. One common method involves the use of oxan-3-yl chloride and 2-amino-2-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(oxan-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is a secondary amine.

    Substitution: The major products are halogenated derivatives.

Scientific Research Applications

2-Amino-1-(oxan-3-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(oxan-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, stabilizing the compound’s interaction with proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(oxan-2-yl)propan-1-ol
  • 1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride
  • 2-Amino-3-(1h-Indol-3-yl)-propan-1-ol

Uniqueness

2-Amino-1-(oxan-3-yl)propan-2-ol is unique due to its specific arrangement of functional groups and the presence of a tetrahydropyran ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its chiral nature also adds to its uniqueness, making it a valuable compound in stereochemistry and chiral synthesis.

Properties

IUPAC Name

2-amino-1-(oxan-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZTVIRNPIAHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCOC1)(N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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